N2,N2,6-Trimethylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

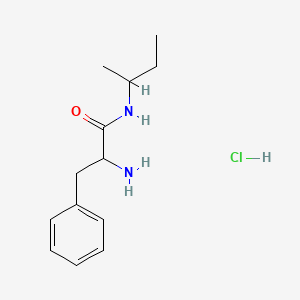

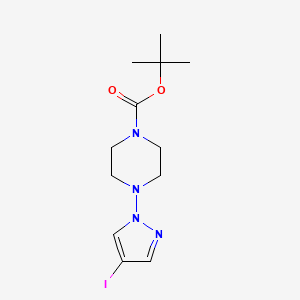

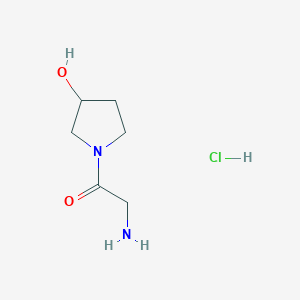

“N2,N2,6-Trimethylpyridine-2,3-diamine” (TMPDA) is a heterocyclic organic compound. It has a molecular weight of 151.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of TMPDA is represented by the InChI code:1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 . This indicates that the compound has a pyridine ring with two nitrogen atoms and three methyl groups attached to it. Chemical Reactions Analysis

TMPDA is used as a catalyst in a wide range of chemical reactions. It can also act as an initiator in atom transfer radical polymerization.Physical And Chemical Properties Analysis

TMPDA is a powder that is stored at room temperature . Its molecular weight is 151.21 . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Nickel-Catalyzed Arylation of Secondary Diamines

The compound has been utilized in nickel-catalyzed selective N-arylation or N,N′-diarylation processes of secondary diamines. This method allows for the synthesis of N-aryl or N,N′-diaryl piperazines and trimethylene(bis)piperidines, showcasing the compound's utility in complex organic synthesis and potential applications in pharmaceuticals and materials science (Brenner, Schneider, & Fort, 2002).

Oxidation by Diamine Oxidase

Studies have shown that derivatives of diamines, including those similar to N2,N2,6-Trimethylpyridine-2,3-diamine, can act as substrates for pig kidney diamine oxidase. This enzymatic activity is significant in biochemical research and could have implications in understanding metabolic pathways and designing enzyme inhibitors (Bardsley, Ashford, & Hill, 1971).

Gas Separation Membranes

New aromatic polyimides synthesized from diamines, including structures related to N2,N2,6-Trimethylpyridine-2,3-diamine, have shown promising applications in gas separation technologies. These polymers exhibit high thermal stability, rigidity, and notable gas permeability and selectivity, highlighting potential industrial applications in gas purification and environmental protection (Santiago-García et al., 2015).

Diamine Synthesis and Modification

The compound has been involved in innovative synthesis methods for diamines, providing access to orthogonally protected diamines with diverse substitution patterns. This research opens new avenues for the synthesis of agrochemicals, drugs, and organic materials, underlining the compound's broad applicability in synthetic chemistry (Wang, Nguyen, & Waser, 2021).

Electroluminescent Devices

N2,N2,6-Trimethylpyridine-2,3-diamine derivatives have been explored for their potential in electroluminescent devices. The compound's structural framework allows for the development of materials that emit intense blue color upon UV irradiation, indicating its utility in the field of optoelectronics and display technologies (Chen et al., 2001).

Novel Sulfonated Nanofiltration Membranes

Research involving sulfonated aromatic diamines, akin to N2,N2,6-Trimethylpyridine-2,3-diamine, has led to the development of novel thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and selectivity, particularly in dye treatment applications, demonstrating the compound's potential in water purification and treatment technologies (Liu et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-N,2-N,6-trimethylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWSWHAIQULJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2,6-Trimethylpyridine-2,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)